molecular formula C22H35N3O2 B6757025 N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide

Cat. No.: B6757025
M. Wt: 373.5 g/mol
InChI Key: YOMRRHPWOLXMHH-UHFFFAOYSA-N
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Description

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexane ring, a pyrrolidine ring, and a tricyclic azatricyclo undecane framework, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c26-21(18-4-2-1-3-5-18)24-7-6-19(14-24)23-22(27)25-13-17-9-15-8-16(10-17)12-20(25)11-15/h15-20H,1-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMRRHPWOLXMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)NC(=O)N3CC4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide typically involves multiple steps, including the formation of the cyclohexanecarbonyl group, the pyrrolidine ring, and the azatricyclo undecane framework. Common synthetic routes may include:

    Formation of Cyclohexanecarbonyl Group: This step involves the acylation of cyclohexane using reagents such as cyclohexanoyl chloride in the presence of a base like pyridine.

    Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Construction of Azatricyclo Undecane Framework: This complex structure can be built using a series of cyclization and ring-closing reactions, often involving intermediates like azabicyclo compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide
  • This compound

Uniqueness

This compound stands out due to its unique tricyclic structure, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

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